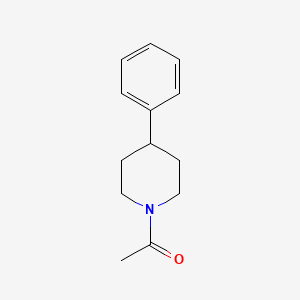

1-(4-フェニルピペリジン-1-イル)エタノン

概要

説明

Synthesis Analysis

The synthesis of 1-(4-Phenylpiperidin-1-yl)ethanone and its derivatives often involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of related phenylpiperazine derivatives through electrochemical oxidation in the presence of nucleophiles has been explored as a method to produce new compounds with potential biological activity (Nematollahi & Amani, 2011).

Molecular Structure Analysis

The molecular structure of 1-(4-Phenylpiperidin-1-yl)ethanone derivatives can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, the crystal structure and spectroscopic characterization of certain derivatives have been investigated, revealing insights into their molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding their chemical behavior (Cai et al., 2020).

科学的研究の応用

- 研究者らは、1-(4-フェニルピペリジン-1-イル)エタノンを抗癌剤として使用することの可能性について調査してきました。 その構造的特徴は、腫瘍の増殖または転移を阻害する可能性のある興味深い候補となっています .

- この化合物は、ウイルスの複製を阻害する可能性を示しています。 科学者たちは、インフルエンザやコロナウイルスなどのRNAウイルスを含むさまざまなウイルスに対するその有効性を調べてきました .

- 1-(4-フェニルピペリジン-1-イル)エタノンの誘導体は、その抗マラリア活性を評価されています。 これらの化合物は、マラリア原虫のライフサイクルの特定の段階を標的にする可能性があります .

- この化合物は、抗菌作用と抗真菌作用を示します。 研究では、薬剤耐性菌に対するその有効性と、新しい抗菌剤としての可能性を調べています .

- この化合物のピペリジン核は、神経保護作用を示唆しています。 研究者たちは、アルツハイマー病などの神経変性疾患に対するその影響を研究しています .

抗癌作用

抗ウイルス活性

抗マラリア用途

抗菌効果

鎮痛および抗炎症作用の可能性

神経保護用途

将来の方向性

作用機序

Target of Action

Similar compounds have been found to exhibit antimicrobial activity .

Mode of Action

It’s known that similar piperidine-bearing cinnamic acid hybrids have demonstrated significant activity against pseudomonas aeruginosa and escherichia coli strains .

Biochemical Pathways

Similar compounds have been found to inhibit the human fungal candida albicans hsp90 nbd protein via various interactions .

Pharmacokinetics

An in silico admet study indicated that most compounds show favorable drug-like and toxicological properties .

Result of Action

Similar compounds have shown significant antimicrobial activity, suggesting that they may disrupt essential cellular processes in microbial organisms .

特性

IUPAC Name |

1-(4-phenylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSBGWLMCAVDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)